molecular formula C16H15N3O4S B5670533 2-[2-(4-Acetamidoanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid

2-[2-(4-Acetamidoanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid

Cat. No.: B5670533
M. Wt: 345.4 g/mol
InChI Key: NHDUJKFEUUTJHE-UHFFFAOYSA-N
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Description

2-[2-(4-Acetamidoanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a carboxylic acid group and a sulfanyl group, which is further connected to an acetamidoanilino moiety. The unique structure of this compound makes it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Acetamidoanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group attached to the pyridine ring using oxidizing agents like potassium permanganate or chromium trioxide.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a thiol group.

    Formation of the Acetamidoanilino Moiety: The acetamidoanilino moiety can be synthesized by acylation of aniline with acetic anhydride, followed by coupling with the pyridine derivative through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Acetamidoanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-Acetamidoanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-[2-(4-Acetamidoanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. The exact pathways involved can vary, but the compound’s unique structure allows it to modulate biological processes effectively.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Similar in having a carboxylic acid group and a heterocyclic ring.

    Indole derivatives: Share structural similarities with the pyridine ring and have diverse biological activities.

Uniqueness

2-[2-(4-Acetamidoanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid is unique due to its combination of a pyridine ring, a sulfanyl group, and an acetamidoanilino moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-10(20)18-11-4-6-12(7-5-11)19-14(21)9-24-15-13(16(22)23)3-2-8-17-15/h2-8H,9H2,1H3,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDUJKFEUUTJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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